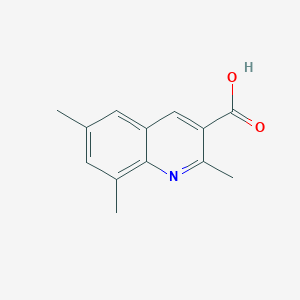

2,6,8-Trimethylquinoline-3-carboxylic acid

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in modern chemical research. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its versatility and importance. The quinoline nucleus is a common feature in drugs exhibiting a wide spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. This broad biological activity has established the quinoline scaffold as a critical component in the design and development of novel therapeutic agents. The rigid, planar structure of the quinoline ring system allows it to effectively interact with biological targets such as enzymes and receptors, while its aromatic nature permits a variety of chemical modifications to fine-tune its properties.

Fundamental Principles of Carboxylic Acid Functionality in Organic Chemistry

The carboxylic acid (-COOH) is one of the most important functional groups in organic chemistry. It consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. This arrangement confers a high degree of polarity and the ability to act as both a hydrogen bond donor and acceptor. A defining characteristic of carboxylic acids is their acidity, which arises from the ability to donate the hydroxyl proton to a base, forming a resonance-stabilized carboxylate anion. This acidity is a key factor in many of their chemical reactions and biological roles. Carboxylic acids are fundamental building blocks in the synthesis of numerous other functional groups, including esters, amides, and acid chlorides. In a biological context, they are integral components of amino acids, the building blocks of proteins, and fatty acids, which are essential for energy storage and cell membrane structure.

Structure

2D Structure

Properties

IUPAC Name |

2,6,8-trimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)6-11(13(15)16)9(3)14-12/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHYAEQGWZGISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390265 | |

| Record name | 2,6,8-trimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876721-02-7 | |

| Record name | 2,6,8-trimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2,6,8 Trimethylquinoline 3 Carboxylic Acid

While detailed experimental data for 2,6,8-trimethylquinoline-3-carboxylic acid is not extensively available in peer-reviewed literature, its fundamental physicochemical properties can be tabulated based on information from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 876721-02-7 |

Mechanistic Insights and Reaction Dynamics of 2,6,8 Trimethylquinoline 3 Carboxylic Acid

Elucidating Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a primary determinant of the reactivity of 2,6,8-trimethylquinoline-3-carboxylic acid. Its chemical behavior is characterized by the interplay between the electrophilic carbonyl carbon and the nucleophilic hydroxyl oxygen.

Electrophilic and Nucleophilic Reactivity of the Carboxyl Group

The carboxyl group (-COOH) of this compound exhibits dual reactivity, acting as both an electrophile and a nucleophile.

Electrophilic Nature: The carbon atom of the carboxyl group is electron-deficient due to the electronegativity of the two oxygen atoms bonded to it. This makes it an electrophile, susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org A common reaction illustrating this is esterification, where the nucleophilic oxygen of an alcohol attacks the carbonyl carbon. While direct esterification with an alcohol under acidic conditions is possible, the reactivity can be enhanced by converting the carboxylic acid into a more electrophilic derivative, such as an acyl chloride or ester. libretexts.org

Nucleophilic Nature: The oxygen atoms of the carboxyl group, particularly the hydroxyl oxygen, possess lone pairs of electrons, rendering them nucleophilic. masterorganicchemistry.com This is most evident in the deprotonation of the hydroxyl group to form a carboxylate anion. The resulting anion is a more potent nucleophile. The nucleophilicity of the carbonyl oxygen allows for protonation under acidic conditions, which activates the carboxyl group toward nucleophilic attack. libretexts.org

Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group as carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation often depends on the stability of the carbanion intermediate formed upon CO₂ loss. wikipedia.org For many carboxylic acids, this process requires high temperatures. wikipedia.org

A common method for decarboxylation involves heating the carboxylic acid or its salt with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org This process replaces the -COOH group with a hydrogen atom. libretexts.org

The mechanism for the decarboxylation of certain carboxylic acids, particularly β-keto acids, can proceed through a cyclic transition state upon heating. youtube.commasterorganicchemistry.com This involves the transfer of the acidic proton to the carbonyl oxygen, followed by the cleavage of the C-C bond to release CO₂ and form an enol, which then tautomerizes to the more stable keto form. youtube.commasterorganicchemistry.com While this compound is not a β-keto acid, the presence of the quinoline (B57606) ring may influence the conditions required for decarboxylation. Other methods, such as the Hunsdiecker reaction (decarboxylation of silver salts in the presence of bromine) or Kolbe electrolysis, represent alternative pathways for decarboxylation, typically involving radical intermediates. libretexts.org

Reactivity Studies of the Quinoline Core Structure

The reactivity of the quinoline ring in this compound is significantly influenced by the electronic effects of its substituents.

Positional and Substituent Effects on Quinoline Ring Reactivity

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nih.gov However, the substituents on the ring modulate this reactivity.

Methyl Groups (-CH₃): The three methyl groups at positions 2, 6, and 8 are electron-donating groups through an inductive effect. This increases the electron density of the quinoline ring, making it more susceptible to electrophilic attack compared to unsubstituted quinoline.

Carboxylic Acid Group (-COOH): The carboxylic acid group at position 3 is an electron-withdrawing group. This deactivates the ring towards electrophilic substitution.

Intramolecular Rearrangements and Their Mechanisms

While specific intramolecular rearrangements for this compound are not extensively documented in readily available literature, related heterocyclic systems can undergo various rearrangements. For example, rearrangements like the Wolff rearrangement can lead to ring expansion, while others, such as the Payne rearrangement, involve the migration of functional groups within the molecule. libretexts.org The benzilic acid rearrangement converts a 1,2-diketone into a carboxylic acid. libretexts.org The potential for such rearrangements in this compound would depend on the specific reaction conditions and the generation of suitable intermediates.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are crucial for the structural elucidation and analysis of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid provides distinct absorption bands for its functional groups. libretexts.orgspectroscopyonline.com

O-H Stretch: A very broad absorption is typically observed in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.org

C=O Stretch: A strong absorption appears between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this peak is usually centered around 1710 cm⁻¹. libretexts.org Conjugation with the quinoline ring would be expected to lower this frequency. libretexts.org

C-O Stretch: An absorption for the C-O single bond is generally found between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a singlet far downfield, around 10-13 ppm. libretexts.orglibretexts.org The aromatic protons on the quinoline ring would appear in the aromatic region (typically 7-9 ppm), and the methyl protons would be found in the upfield region (around 2-3 ppm).

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, with its resonance appearing in the range of 165-185 ppm. libretexts.org The carbons of the quinoline ring would have signals in the aromatic region, while the methyl carbons would appear at higher field.

Mass Spectrometry: In the mass spectrum of a quinoline carboxylic acid, the molecular ion peak is generally observed. chempap.org Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). chempap.orglibretexts.org For quinoline derivatives, a characteristic fragmentation is the loss of HCN from the heterocyclic ring. chempap.org

Interactive Data Table: Spectroscopic Data for Carboxylic Acids

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Chemical Shift |

| IR Spectroscopy | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O (Carboxylic Acid) | 1710-1760 cm⁻¹ | |

| C-O (Carboxylic Acid) | 1210-1320 cm⁻¹ | |

| ¹H NMR Spectroscopy | -COOH | 10-13 ppm |

| ¹³C NMR Spectroscopy | -C OOH | 165-185 ppm |

Structure Reactivity Relationship Studies and Rational Design of 2,6,8 Trimethylquinoline 3 Carboxylic Acid Derivatives

Systematic Structural Modifications at the Quinoline (B57606) Nitrogen Atom

One common modification is N-alkylation , which involves the reaction of the quinoline nitrogen with an alkyl halide. This reaction converts the neutral quinoline into a positively charged quaternary quinolinium salt. The introduction of an alkyl group, such as a methyl or ethyl group, would enhance the electron-withdrawing nature of the quinoline ring system. This heightened electrophilicity could, in turn, alter the reactivity of the molecule in various chemical transformations.

Another strategic modification is N-acylation , where an acyl group is introduced at the nitrogen atom. This is typically achieved by reacting the quinoline with an acyl chloride or anhydride. The resulting N-acylquinolinium ion is a reactive intermediate. The presence of an acyl group would be expected to significantly impact the electron density distribution across the quinoline ring.

These modifications are summarized in the table below:

| Modification Type | Reagent Example | Product Type | Expected Impact |

| N-alkylation | Methyl iodide (CH₃I) | N-alkylquinolinium salt | Increased electron-withdrawing character |

| N-acylation | Acetyl chloride (CH₃COCl) | N-acylquinolinium intermediate | Altered electron density distribution |

Strategic Substituent Variations on the Quinoline Ring System

Halogenation is a common strategy to introduce fluorine, chlorine, or bromine atoms onto the aromatic ring. These modifications can influence the lipophilicity and electronic properties of the molecule. For instance, direct halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could potentially lead to substitution at the C-5 or C-7 positions. acs.org

Nitration of the quinoline ring, typically using a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂). The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group via reduction. mdpi.comresearchgate.net The position of nitration would be influenced by the directing effects of the existing substituents.

The subsequent reduction of the nitro group to an amino group (-NH₂) can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The introduction of an amino group provides a handle for further derivatization, such as acylation or alkylation. nih.gov

The following table outlines potential substituent variations:

| Reaction Type | Reagent Example | Potential Product |

| Halogenation | N-Chlorosuccinimide (NCS) | 5-Chloro-2,6,8-trimethylquinoline-3-carboxylic acid |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2,6,8-trimethylquinoline-3-carboxylic acid |

| Amination (via nitration and reduction) | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl | 5-Amino-2,6,8-trimethylquinoline-3-carboxylic acid |

Targeted Functional Group Derivatization of the Carboxylic Acid

The carboxylic acid at the C-3 position is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and carboxylate salts. These modifications can alter the solubility, stability, and intermolecular interactions of the parent compound.

Esterification of the carboxylic acid is a common strategy to mask the polar carboxylic acid group, which can enhance its ability to permeate biological membranes. The Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.com By varying the alcohol, a diverse range of ester analogues can be synthesized. For example, reaction with ethanol (B145695) would yield the ethyl ester, while reaction with benzyl (B1604629) alcohol would produce the benzyl ester.

| Ester Analogue | Alcohol Reagent |

| Methyl 2,6,8-trimethylquinoline-3-carboxylate | Methanol (B129727) |

| Ethyl 2,6,8-trimethylquinoline-3-carboxylate | Ethanol |

| Propyl 2,6,8-trimethylquinoline-3-carboxylate | Propanol |

| Isopropyl 2,6,8-trimethylquinoline-3-carboxylate | Isopropanol |

| Benzyl 2,6,8-trimethylquinoline-3-carboxylate | Benzyl alcohol |

Amide derivatives are often synthesized to explore their potential for forming hydrogen bonds and to mimic peptide structures. The synthesis of amides from carboxylic acids typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. nih.gov Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. nih.gov

| Amide Analogue | Amine Reagent |

| 2,6,8-Trimethylquinoline-3-carboxamide | Ammonia (B1221849) |

| N-Methyl-2,6,8-trimethylquinoline-3-carboxamide | Methylamine |

| N-Phenyl-2,6,8-trimethylquinoline-3-carboxamide | Aniline |

| N-(2-Hydroxyethyl)-2,6,8-trimethylquinoline-3-carboxamide | Ethanolamine |

| 1-(2,6,8-Trimethylquinoline-3-carbonyl)piperidine | Piperidine |

The formation of carboxylate salts is a straightforward method to enhance the aqueous solubility of a carboxylic acid. This is achieved through an acid-base reaction between the carboxylic acid and a suitable base. thieme-connect.de The use of alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of the corresponding sodium or potassium carboxylate salts. orgsyn.orggoogle.com Reaction with amines, such as ammonia or triethylamine, would yield the corresponding ammonium (B1175870) salts.

| Carboxylate Salt | Base Reagent |

| Sodium 2,6,8-trimethylquinoline-3-carboxylate | Sodium hydroxide (NaOH) |

| Potassium 2,6,8-trimethylquinoline-3-carboxylate | Potassium hydroxide (KOH) |

| Ammonium 2,6,8-trimethylquinoline-3-carboxylate | Ammonia (NH₃) |

| Triethylammonium 2,6,8-trimethylquinoline-3-carboxylate | Triethylamine ((C₂H₅)₃N) |

Synthesis and Characterization of Hydrogenated Quinoline Analogues (e.g., Dihydroquinolines, Tetrahydroquinolines)

Reduction of the quinoline ring system leads to the formation of dihydro- and tetrahydroquinoline analogues. These modifications disrupt the aromaticity of the pyridine (B92270) portion of the quinoline core, resulting in a more flexible, three-dimensional structure.

Dihydroquinolines can be synthesized through various methods, including the use of reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid. The regioselectivity of the reduction can be influenced by the substituents on the quinoline ring. For 2,6,8-trimethylquinoline-3-carboxylic acid, reduction would likely yield the 1,2-dihydro or 1,4-dihydro derivative.

Tetrahydroquinolines are typically prepared by catalytic hydrogenation of the quinoline ring using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. organic-chemistry.orgtandfonline.com This process generally leads to the complete saturation of the pyridine ring, affording the 1,2,3,4-tetrahydroquinoline (B108954) derivative. The stereochemistry of the newly formed chiral centers would be an important aspect to consider in these reactions. liv.ac.uk

| Hydrogenated Analogue | General Synthetic Approach |

| 1,2-Dihydro-2,6,8-trimethylquinoline-3-carboxylic acid | Partial reduction (e.g., with NaBH₄ and a Lewis acid) |

| 1,2,3,4-Tetrahydro-2,6,8-trimethylquinoline-3-carboxylic acid | Catalytic hydrogenation (e.g., H₂/Pd-C) |

Ligand Properties of Quinoline Carboxylic Acids in Metal Complexation

Quinoline carboxylic acids are a versatile class of ligands in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions stems from the presence of at least two key donor sites: the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. This arrangement allows them to act as bidentate or polydentate ligands.

This compound features a carboxylic acid group at the 3-position and a nitrogen atom at the 1-position of the quinoline ring system. Upon deprotonation, the resulting carboxylate group, in conjunction with the quinoline nitrogen, can chelate a metal ion, forming a stable five-membered ring. The presence of three methyl groups at the 2, 6, and 8 positions introduces significant steric and electronic modifications. These electron-donating methyl groups can enhance the basicity of the quinoline nitrogen, potentially strengthening the metal-ligand bond. Conversely, the steric bulk of the methyl groups, particularly the one at the 8-position, may influence the geometry of the resulting metal complexes and their subsequent assembly into larger architectures.

Based on studies of similar carboxylate-containing heterocyclic ligands, this compound is expected to exhibit several coordination modes. nih.gov The carboxylate group is particularly flexible and can bind to metal centers in various ways.

Chelating Bidentate Mode: The ligand can coordinate to a single metal center through both the quinoline nitrogen and one oxygen of the carboxylate group. This is a common mode for quinoline-based carboxylic acids, leading to the formation of discrete metal complexes.

Bridging Bidentate Mode: Each oxygen atom of the carboxylate group can bond to a different metal ion, effectively bridging them. This mode is crucial for the formation of one-, two-, or three-dimensional coordination polymers. nih.gov

Bridging-Chelating Mode: The ligand might chelate one metal ion while simultaneously using one of its carboxylate oxygens to bridge to an adjacent metal center. This multi-faceted coordination can lead to complex and robust network structures. nih.gov

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (temperature, solvent), and the steric constraints imposed by the ligand itself. nih.gov The methyl groups on the this compound backbone would play a significant role in dictating the steric accessibility of the coordination sites.

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | Coordination via either the nitrogen or a single carboxylate oxygen. | Simple complexes, often with co-ligands. |

| Bidentate Chelating | Coordination to one metal ion via both the nitrogen and a carboxylate oxygen. | Stable mononuclear complexes. |

| Bidentate Bridging | Carboxylate group bridges two metal centers. | Dinuclear complexes or coordination polymers. |

| Bridging-Chelating | Ligand chelates one metal and bridges to another. | High-dimensional coordination polymers. |

Design and Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govuniversityofgalway.ie The predictable geometry and functionality of ligands like this compound make them excellent candidates for building blocks, or "linkers," in the rational design of these materials. universityofgalway.ie

Modulating Supramolecular Architectures through Ligand Engineering

Supramolecular architecture refers to the organization of molecules into larger, ordered structures through non-covalent interactions. In the context of coordination complexes, this involves how individual metal-ligand units pack in the solid state. This packing is governed by forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. acs.org

Ligand engineering, the strategic modification of a ligand's structure, is a powerful tool for controlling these interactions. For this compound, the methyl groups are key engineered features.

Steric Influence: The bulky methyl groups can direct the way molecules approach each other, preventing certain packing arrangements while favoring others. This steric hindrance can influence the formation of specific supramolecular motifs. nih.gov

π-π Stacking: The aromatic quinoline rings are capable of engaging in π-π stacking interactions, which are fundamental in building layered or columnar supramolecular structures. The methyl groups can alter the electronic distribution and geometry of the aromatic system, thereby tuning the strength and orientation of these stacking interactions. acs.org

By systematically altering the position and nature of substituents on the quinoline ring, it is possible to fine-tune the resulting supramolecular assembly, leading to materials with different crystal structures and properties. acs.orgnih.gov

Advanced Characterization of Coordination Complexes (e.g., X-ray Diffraction)

The definitive method for characterizing the structure of crystalline coordination complexes is single-crystal X-ray diffraction (SCXRD). acs.orguncw.edu This powerful analytical technique provides precise information about the atomic arrangement within the crystal, allowing for the unambiguous determination of:

Connectivity: Which atoms are bonded to each other.

Coordination Geometry: The arrangement of ligands around the metal center (e.g., octahedral, tetrahedral).

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, offering insight into the nature and strength of the chemical bonds. uncw.edu

Supramolecular Interactions: The exact geometry and distances of non-covalent interactions, confirming the presence and nature of hydrogen bonds and π-π stacking.

For a hypothetical complex formed between a metal ion (e.g., Cu(II)) and 2,6,8-trimethylquinoline-3-carboxylate, an SCXRD analysis would yield a detailed structural model. Powder X-ray diffraction (PXRD) is also widely used to confirm the phase purity of the bulk synthesized material and can be used to identify the crystal system. researchgate.netijcce.ac.irmdpi.com

| Parameter | Example Value | Information Provided |

|---|---|---|

| Chemical Formula | C₂₆H₂₄CuN₂O₄ | Elemental composition of the crystal's repeating unit. |

| Crystal System | Monoclinic | The basic shape of the unit cell. researchgate.net |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.1 Å, β = 98.5° | The size and angles of the repeating unit. uncw.edu |

| Selected Bond Length (M-N) | 2.01 Å | Distance between metal and quinoline nitrogen. |

| Selected Bond Length (M-O) | 1.95 Å | Distance between metal and carboxylate oxygen. |

Note: The data in Table 2 is hypothetical and serves as an illustrative example of the type of information obtained from an X-ray diffraction experiment for a coordination complex.

Research Applications and Future Outlook

Strategic Direct Synthesis of Substituted Quinoline-3-carboxylic Acids

The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford substituted derivatives. These strategies are often categorized by the nature of the bond-forming reactions that construct the bicyclic system.

Multi-component Cyclization Reactions (e.g., Hantzsch-Type Processes)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are characterized by high atom economy and procedural simplicity, making them attractive for constructing complex molecular frameworks like the quinoline scaffold. rsc.org

Several classical MCRs are employed for quinoline synthesis, including the Doebner and Doebner-von Miller reactions. mdpi.comrsc.org The Doebner reaction, for instance, involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. fly-chem.comnih.gov A variation of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with aromatic amines. rsc.orgfly-chem.com

While not a direct Hantzsch pyridine (B92270) synthesis, analogous three-component reactions are pivotal in quinoline synthesis. For example, a base-catalyzed three-component reaction of 2-chloroquinoline-3-carbaldehydes, an alkyl acetoacetate, and ammonium (B1175870) acetate (B1210297) in an aqueous medium can produce novel quinoline-substituted 1,4-dihydropyridines, which are structurally related to the Hantzsch products. researchgate.net The Povarov reaction is another significant MCR that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com

Below is a table summarizing key multi-component reactions for the synthesis of quinoline carboxylic acid derivatives.

| Reaction Name | Reactants | Product Type | Key Features |

| Doebner Reaction | Aromatic amine, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | Three-component condensation. fly-chem.comnih.gov |

| Doebner-von Miller Reaction | Aromatic amine, α,β-Unsaturated carbonyl compound | Substituted quinoline | A variation of the Skraup reaction. rsc.orgfly-chem.com |

| Povarov Reaction | Aryl amine, Aldehyde, Activated alkene/alkyne | Tetrahydroquinolines/Quinolines | Inverse electron-demand Diels-Alder reaction. mdpi.com |

| Friedländer Synthesis | 2-aminobenzaldehyde or ketone, Compound with α-methylene group | Substituted quinoline | Forms 2- and 3-substituted quinolines. mdpi.com |

Catalytic Approaches Mediated by Transition Metals in Quinoline Formation

Transition-metal catalysis has become a dominant and versatile tool for the synthesis of quinolines, offering milder reaction conditions and broader functional group tolerance compared to many classical methods. ias.ac.inresearchgate.net Metals such as palladium (Pd), copper (Cu), rhodium (Rh), iron (Fe), and cobalt (Co) have been extensively used to catalyze various bond-forming reactions in the construction of the quinoline ring. ias.ac.innih.gov

Palladium-catalyzed reactions are particularly prominent. For instance, Pd-catalyzed oxidative cyclization of o-vinylanilines with alkynes can construct 2,3-disubstituted quinolines. organic-chemistry.org Another approach involves a Pd-catalyzed annulation of o-iodoanilines with propargyl alcohols to yield 2,4-disubstituted quinolines. organic-chemistry.org Copper catalysts are also widely employed; a copper-catalyzed one-pot reaction of anilines and aldehydes can produce substituted quinolines through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in

Recent developments have also focused on cobalt-catalyzed C-H activation and cyclization of anilines with alkynes, providing a direct route to a wide range of quinoline derivatives. organic-chemistry.org These catalytic methods represent a significant advancement, enabling the synthesis of complex quinoline scaffolds from readily available starting materials. ias.ac.in

The following table highlights examples of transition metal-catalyzed quinoline syntheses.

| Catalyst/Metal | Reactants | Reaction Type | Product |

| Palladium(II) acetate | o-vinylanilines, Alkynes | Oxidative Cyclization | 2,3-Disubstituted quinolines organic-chemistry.org |

| Copper(I) bromide | Anilines, Aldehydes | C-H Functionalization/Cyclization | Substituted quinolines ias.ac.in |

| Rhodium(II) acetate | Indoles, Halodiazoacetates | Cyclopropanation-Ring Expansion | Quinoline-3-carboxylates beilstein-journals.org |

| Cobalt(III) complex | Anilines, Alkynes | C-H Activation/Cyclization | Substituted quinolines organic-chemistry.org |

| Silver(I) triflate | Aniline, Aldehyde, Ketone | Multi-component Cyclization | Polysubstituted quinolines rsc.org |

Aromatization Reactions for Quinoline Ring Construction

The final step in many quinoline syntheses involves an aromatization reaction to form the stable heterocyclic ring system. This is often achieved through oxidation or dehydrogenation of a dihydroquinoline or tetrahydroquinoline intermediate. mdpi.com

Oxidative aromatization can be accomplished using a variety of reagents and conditions. For example, aerobic oxidation is a green and efficient method. mdpi.com Palladium on carbon (Pd/C) in the presence of an acid can catalyze the aerobic oxidative aromatization of aliphatic alcohols and anilines to yield substituted quinolines. organic-chemistry.orgmdpi.com

Heterogeneous catalysts, such as cobalt oxide, have been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to the corresponding quinolines under mild conditions. organic-chemistry.org Visible-light-mediated aerobic dehydrogenation using inexpensive and non-toxic catalysts like titanium dioxide offers an environmentally friendly pathway to various N-containing heterocycles, including quinolines. organic-chemistry.org In some multi-component reactions, the oxidant is part of the reaction cocktail, such as the use of hydrogen peroxide in certain Doebner reaction modifications. mdpi.com

Derivatization and Functional Group Interconversions of Quinoline Carboxylic Acid Precursors

Once the substituted quinoline-3-carboxylic acid core is synthesized, further derivatization can be achieved through reactions of the carboxylic acid group. Esterification and amide bond formation are two of the most common and important transformations.

Esterification Reactions of Quinoline Carboxylic Acids

The carboxylic acid group of quinoline-3-carboxylic acids can be readily converted to esters, which are valuable intermediates and can also be target molecules themselves. acs.org Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, are applicable.

An improved Pfitzinger reaction allows for the direct synthesis of quinoline-4-carboxylic esters from isatins and N,N-dimethylenaminones in the presence of an alcohol and TMSCl, combining cyclization and esterification in a one-pot process. thieme-connect.com Another efficient one-step procedure for synthesizing 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester and tin(II) chloride. acs.org

Amide Bond Formation from Quinoline Carboxylic Acids

The formation of an amide bond from a carboxylic acid is a fundamental transformation in organic and medicinal chemistry. acs.org This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or phosphoryl chloride. nih.gov The resulting acyl chloride can then react with a primary or secondary amine to form the corresponding amide. nih.gov

Direct condensation of carboxylic acids and amines can be achieved using coupling reagents. Boron-based reagents, such as B(OCH2CF3)3, have emerged as effective mediators for direct amidation under mild conditions, often requiring simple filtration for purification. acs.org Titanium tetrachloride (TiCl4) has also been reported as an efficient reagent for the direct condensation of a wide range of carboxylic acids and amines. nih.gov These methods avoid the need to isolate the reactive acylating intermediate and are often compatible with a variety of functional groups. nih.gov For instance, 8-hydroxyquinoline-2-carboxylic acid can be condensed with substituted anilines in the presence of phosphorus trichloride (B1173362) to yield carboxanilides. mdpi.com

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental class of reactions for converting carboxylic acids into a variety of important derivatives, such as esters and amides. For this compound, these transformations proceed via a two-step addition-elimination mechanism at the carbonyl carbon. The reactivity of the carboxylic acid is often enhanced by converting the hydroxyl group into a better leaving group.

A primary method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,6,8-trimethylquinoline-3-carbonyl chloride is a highly electrophilic intermediate that readily reacts with a wide range of nucleophiles. For instance, reaction with an alcohol (R'-OH) leads to the formation of an ester, while reaction with a primary or secondary amine (R'R''NH) yields the corresponding amide.

Alternatively, direct amidation can be accomplished without isolating the acyl chloride by using coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) are commonly employed. tandfonline.com This method facilitates the formation of an amide bond between the quinoline carboxylic acid and an amine under milder conditions, which is advantageous when dealing with sensitive substrates. tandfonline.com

Esterification can be achieved through the classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). acs.org This equilibrium-driven process typically requires using the alcohol as the solvent to drive the reaction to completion. acs.org

These pathways are summarized in the table below:

| Transformation | Reagents | Intermediate | Product |

| Amide Synthesis | 1. SOCl₂ or (COCl)₂2. R'R''NH | Acyl Chloride | 2,6,8-Trimethylquinoline-3-carboxamide |

| Amide Synthesis | EDC, HOBt, R'R''NH | Activated Ester | 2,6,8-Trimethylquinoline-3-carboxamide |

| Ester Synthesis | R'-OH, H₂SO₄ (cat.) | Protonated Carboxylic Acid | 2,6,8-Trimethylquinoline-3-carboxylate Ester |

Schmidt Rearrangement for Carboxylic Acids

The Schmidt rearrangement offers a direct synthetic route to convert carboxylic acids into primary amines, involving a loss of the carboxyl carbon as carbon dioxide. rsc.org When applied to this compound, this reaction would yield 3-amino-2,6,8-trimethylquinoline.

The reaction is typically conducted under acidic conditions (e.g., sulfuric acid) using hydrazoic acid (HN₃) or a sodium azide (B81097) salt. The mechanism begins with the protonation of the carboxylic acid, followed by nucleophilic attack by the azide to form a protonated azido (B1232118) ketone intermediate. rsc.org A subsequent rearrangement occurs where the quinoline group migrates from the carbonyl carbon to the adjacent nitrogen, leading to the expulsion of dinitrogen gas (N₂), which is a highly stable leaving group and a key driving force for the reaction. This rearrangement forms a protonated isocyanate. The isocyanate is then attacked by water, and subsequent decarboxylation of the resulting carbamic acid yields the primary amine. rsc.org

General Mechanism of the Schmidt Rearrangement for a Carboxylic Acid:

Protonation & Acylium Ion Formation: The carboxylic acid is protonated by a strong acid, and loses water to form an acylium ion.

Azide Addition: The acylium ion reacts with hydrazoic acid.

Rearrangement: The R-group (the quinoline moiety) migrates, leading to the concerted elimination of N₂ gas.

Hydrolysis & Decarboxylation: The resulting isocyanate is hydrolyzed by water to a carbamic acid, which is unstable and loses CO₂ to give the final amine product.

While the Schmidt reaction is a powerful tool for this transformation, it is often in competition with the Curtius rearrangement, which proceeds through a similar isocyanate intermediate but starts from an acyl azide and generally involves milder conditions. mdpi.com

Development of Novel Catalytic Systems for Quinoline Synthesis

The synthesis of the quinoline core itself, particularly reduced forms like polyhydroquinolines, is often achieved via multicomponent reactions such as the Hantzsch reaction. The development of efficient and reusable catalysts is a major area of research to improve the yields and environmental footprint of these syntheses.

Heterogeneous and Homogeneous Catalysts in Polyhydroquinoline Synthesis

The Hantzsch synthesis of polyhydroquinolines is a one-pot condensation of an aldehyde, a β-ketoester, a 1,3-dicarbonyl compound (like dimedone), and a nitrogen source (like ammonium acetate). semanticscholar.org Both heterogeneous and homogeneous catalysts have been developed to promote this reaction effectively.

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact. semanticscholar.org Various solid acid catalysts and supported metal nanoparticles have been shown to be effective. Examples include:

Vanadium-doped Titania (V-TiO₂): Mesoporous V-TiO₂ nanoparticles have been used as a robust and reusable catalyst for the solvent-free synthesis of polyhydroquinolines, demonstrating high efficiency. rsc.org

Metal-Organic Frameworks (MOFs): Materials like Cu-IRMOF-3 and microporous Zn-MOFs have been employed as highly active catalysts due to their high surface area and well-defined active sites. chemmethod.comnih.gov

Nanoparticles: Nanoboehmite and various magnetic nanoparticles (e.g., ZrFe₂O₄@SSA) have been reported as efficient, non-toxic, and inexpensive catalysts for this transformation under mild, often solvent-free, conditions. acs.orgjsynthchem.com

Homogeneous catalysts , while more challenging to separate, can offer high activity and selectivity. Organocatalysis has emerged as a particularly powerful approach. For instance:

Chiral Phosphoric Acids: BINOL-derived phosphoric acids have been successfully used to catalyze the Hantzsch reaction, enabling the enantioselective synthesis of polyhydroquinolines with excellent yields and enantiomeric excesses. nih.gov This is crucial for the development of chiral pharmaceutical agents. nih.gov

The table below compares various catalytic systems for polyhydroquinoline synthesis.

| Catalyst Type | Catalyst Example | Key Advantages |

| Heterogeneous | V-TiO₂ Nanoparticles rsc.org | Reusable, robust, solvent-free conditions |

| Heterogeneous | Cu@IRMOF-3 chemmethod.com | High catalytic activity, stable framework |

| Heterogeneous | Nanoboehmite jsynthchem.com | Inexpensive, non-toxic, high yields |

| Homogeneous | BINOL-Phosphoric Acid nih.gov | High enantioselectivity, mild conditions |

Sustainable and Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. Several such protocols have been developed for the synthesis of quinoline and polyhydroquinoline derivatives.

Ultrasound Irradiation: The use of ultrasound has been shown to promote the synthesis of polyhydroquinolines, often leading to shorter reaction times, higher yields, and increased product purity compared to traditional thermal methods. chesci.comresearchgate.net This technique is considered an energy-conserving and environmentally friendly approach. chesci.com

Use of Green Solvents: Water and ionic liquids have been explored as environmentally benign reaction media. tandfonline.comias.ac.in Water is the ideal green solvent, being cheap, non-toxic, and non-flammable. tandfonline.com Ionic liquids, with their low vapor pressure and potential for recyclability, offer a greener alternative to volatile organic solvents. ias.ac.inresearchgate.net

Solvent-Free Conditions: A number of catalytic systems, particularly heterogeneous ones, allow the Hantzsch reaction to be performed under solvent-free ("neat") conditions, often with gentle heating. rsc.orgsemanticscholar.org This dramatically reduces waste and simplifies product purification.

Recyclable Catalysts: The use of easily recoverable and reusable catalysts is a cornerstone of green chemistry. Lewis acids like indium (III) chloride and iron (III) chloride hexahydrate have been used as recyclable catalysts for quinoline synthesis. tandfonline.com Heterogeneous and magnetic catalysts are particularly advantageous in this regard. rsc.orgchemmethod.com

These green approaches offer significant advantages over classical methods, which often require harsh conditions, stoichiometric reagents, and hazardous solvents.

| Green Protocol | Method | Advantages |

| Alternative Energy | Ultrasound Irradiation chesci.comresearchgate.net | Shorter reaction times, higher yields, energy efficiency |

| Green Media | Water or Ionic Liquids tandfonline.comias.ac.in | Reduced use of volatile organic compounds, non-toxic, recyclable |

| Waste Reduction | Solvent-Free Synthesis rsc.orgsemanticscholar.org | Eliminates solvent waste, simplified work-up |

| Sustainability | Recyclable Catalysts (e.g., InCl₃, FeCl₃·6H₂O) tandfonline.com | Reduces catalyst waste and cost, atom economy |

Computational Chemistry and Theoretical Investigations of 2,6,8 Trimethylquinoline 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,6,8-trimethylquinoline-3-carboxylic acid. mdpi.com These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key electronic properties that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the carboxylic acid group would be expected to be a region of high negative potential (nucleophilic), while the quinoline (B57606) ring system would exhibit a more complex potential surface with regions susceptible to both electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of a Substituted Quinoline-3-Carboxylic Acid Derivative (Illustrative Example)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Molecular Modeling for Conformation and Interaction Studies

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are employed to study the conformational preferences and intermolecular interactions of this compound. nih.gov The presence of the carboxylic acid group and the methyl groups on the quinoline ring introduces a degree of conformational flexibility.

The orientation of the carboxylic acid group relative to the quinoline ring is a key conformational feature. It is generally accepted that the syn conformation of a carboxylic acid is energetically preferred over the anti conformation in the gas phase. nih.govchemrxiv.org However, in solution, the presence of solvent molecules can influence this equilibrium. nih.gov MD simulations can provide a dynamic picture of these conformational changes over time. nih.gov

Furthermore, molecular modeling is crucial for studying how this compound might interact with other molecules, such as biological macromolecules. Docking studies, for instance, can predict the binding mode and affinity of the molecule to a protein's active site, which is valuable in drug design. nih.gov These studies often involve analyzing non-covalent interactions like hydrogen bonds, van der Waals forces, and pi-stacking interactions.

Table 2: Torsional Angle Analysis of a Carboxylic Acid Group in a Quinoline Derivative from a Molecular Dynamics Simulation (Illustrative Example)

| Torsional Angle (O=C-O-H) | Population (%) |

| syn (approx. 0°) | 85% |

| anti (approx. 180°) | 15% |

Note: This table illustrates the kind of data obtainable from MD simulations for a quinoline carboxylic acid derivative. Specific data for this compound is not available in the public domain.

Computational Approaches to Reaction Mechanism Elucidation

For instance, the synthesis of quinoline derivatives can be investigated using computational methods to understand the intricacies of the reaction mechanism, such as in the Doebner-von Miller or Friedländer synthesis. mdpi.com While a specific mechanistic study for the synthesis of this compound is not readily found in the literature, computational approaches could be applied to explore the reaction coordinates and determine the rate-determining steps.

Similarly, the reactivity of the molecule itself in various chemical transformations could be explored. For example, the mechanism of electrophilic substitution on the quinoline ring or reactions involving the carboxylic acid group could be modeled to predict the most likely products and reaction conditions.

Prediction and Validation of Spectroscopic Properties through Theoretical Models

Theoretical models are widely used to predict and help interpret the spectroscopic properties of molecules, including those of this compound. These predictions can be compared with experimental data to validate both the computational method and the experimental structural assignment. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. asianpubs.org The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For this compound, characteristic peaks for the O-H and C=O stretching of the carboxylic acid, as well as vibrations associated with the quinoline ring and methyl groups, would be of particular interest. researchgate.netdocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure. For this compound, theoretical NMR would help in assigning the signals of the protons and carbons of the quinoline ring and the methyl substituents. A related compound, 3-quinolinecarboxylic acid, has published ¹H NMR data that can serve as a reference. chemicalbook.com

Table 3: Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts for a Quinoline-3-Carboxylic Acid Moiety (Illustrative Example)

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| H2 | 9.02 | 8.95 |

| H4 | 9.40 | 9.32 |

| H5 | 8.23 | 8.15 |

| H6 | 7.75 | 7.68 |

| H7 | 7.95 | 7.88 |

| H8 | 8.14 | 8.05 |

| COOH | 13.0 | 12.8 |

Note: This table provides an illustrative comparison for a generic quinoline-3-carboxylic acid. The experimental values are based on data for 3-quinolinecarboxylic acid. chemicalbook.com The calculated values are hypothetical.

Catalytic Applications of Quinoline Carboxylic Acid Systems in Organic Transformations

Role of Carboxylic Acids as Organocatalysts or Ligands in Metal Catalysis

Carboxylic acids can function either independently as organocatalysts or as ligands in metal-catalyzed reactions, a versatility that extends to quinoline (B57606) carboxylic acids. In organocatalysis, the carboxylic acid group can act as a Brønsted acid, activating substrates through protonation. For instance, in Friedländer synthesis of quinolines, Brønsted acids are crucial for the condensation and cyclodehydration steps. nih.gov The proton from the carboxylic acid can activate carbonyl groups, facilitating nucleophilic attack.

In metal catalysis, the carboxylate group is an effective coordinating ligand for a variety of metal centers. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as a bidentate chelating ligand, forming stable metal complexes. These complexes can exhibit unique catalytic activities. For example, rhodium(I) carbonyl complexes with quinoline-2-carboxylic acid as a ligand have shown high catalytic activity in the carbonylation of methanol (B129727). researchgate.net The quinoline carboxylic acid ligand plays a crucial role in stabilizing the metal center and influencing the electronic and steric environment of the catalyst, which in turn affects its reactivity and selectivity.

The structure of 2,6,8-trimethylquinoline-3-carboxylic acid, with its carboxylic acid group and quinoline nitrogen, suggests its potential to act in both capacities. As a Brønsted acid, its acidity will be modulated by the electron-donating methyl groups on the quinoline ring. As a ligand, it can form complexes with various transition metals, and the steric bulk of the methyl groups could influence the coordination geometry and the catalytic properties of the resulting complex.

Exploration of Heterogeneous and Homogeneous Catalysis Mediated by Quinoline Derivatives

Quinoline derivatives have been successfully employed in both heterogeneous and homogeneous catalytic systems. researchgate.net

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. Quinoline-based ligands have been used to create chiral metal complexes for asymmetric catalysis, generating enantiomerically pure products. researchgate.net For instance, rhodium complexes of quinoline carboxylic acids have been used as homogeneous catalysts for carbonylation reactions. researchgate.net The solubility of the catalyst in the reaction medium is a key factor, and the molecular structure of this compound suggests it would be soluble in many organic solvents, making it a candidate for homogeneous catalysis applications.

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation and recycling of the catalyst. This is a significant advantage in terms of cost and environmental impact. Quinoline derivatives have been immobilized on solid supports to create heterogeneous catalysts. For example, a metal-free heterogeneous catalyst for quinoline synthesis was developed by functionalizing graphitic carbon nitride (g-C3N4) with Brønsted acid groups. nih.gov This catalyst demonstrated high activity and could be recycled multiple times without significant loss of performance. nih.gov this compound could potentially be incorporated into such heterogeneous systems, either by direct immobilization onto a solid support or by being part of a larger, solid-supported catalytic structure.

The choice between heterogeneous and homogeneous catalysis depends on the specific requirements of the chemical transformation, including the desired product, reaction conditions, and the need for catalyst recovery and reuse.

Rational Design and Optimization of Catalytic Systems for Specific Reactions

The rational design of catalysts is a key aspect of modern chemical research, aiming to create catalysts with high activity, selectivity, and stability for a specific organic transformation. For quinoline-based catalysts, this involves modifying the quinoline scaffold to fine-tune its electronic and steric properties.

The structure of this compound offers several points for modification. The methyl groups at the 2, 6, and 8 positions influence the electronic properties of the quinoline ring through their electron-donating inductive effect, which can affect the basicity of the quinoline nitrogen and the acidity of the carboxylic acid. These groups also introduce steric hindrance around the coordinating nitrogen atom and the carboxylic acid group, which can impact the binding to a metal center and the approach of substrates to the active site.

For example, in the design of metal complexes for catalysis, the bite angle of the chelating ligand is a critical parameter. The substitution pattern on the quinoline ring of this compound will define a specific bite angle when it coordinates to a metal, which in turn will influence the geometry and reactivity of the catalytic complex.

Computational modeling and spectroscopic techniques can be employed to predict and understand the structure-activity relationships of catalysts based on this compound. This knowledge can then guide the synthesis of optimized catalysts with improved performance for a target reaction.

Scope and Limitations of Catalytic Processes Utilizing Quinoline Carboxylic Acids

The catalytic processes utilizing quinoline carboxylic acids encompass a range of organic reactions, but also have their limitations. The scope of these catalysts is largely determined by the nature of the quinoline carboxylic acid itself and the metal center it is coordinated to (in the case of metal catalysis).

Scope:

Carbon-Carbon Bond Forming Reactions: Quinoline-based ligands have been used in various cross-coupling reactions. researchgate.net

Hydrogenation Reactions: Chiral quinoline-based ligands are employed in asymmetric hydrogenation reactions. researchgate.net

Cycloaddition Reactions: The unique electronic properties of quinoline derivatives can be harnessed in cycloaddition catalysis. researchgate.net

Carbonylation Reactions: As mentioned, rhodium complexes of quinoline carboxylic acids are effective for methanol carbonylation. researchgate.net

Limitations:

Substrate Specificity: Catalysts based on a specific quinoline carboxylic acid may have a limited substrate scope. The steric and electronic properties of this compound would likely lead to catalysts that are selective for certain types of substrates.

Catalyst Stability: The stability of the catalyst under the reaction conditions is a crucial factor. High temperatures or harsh reagents can lead to catalyst degradation.

Synthesis of the Ligand: The synthesis of substituted quinoline carboxylic acids can sometimes be challenging and may involve multiple steps, which can be a limitation for their large-scale application. The synthesis of this compound would need to be efficient and cost-effective for its widespread use in catalysis.

Further research into the catalytic applications of this compound is needed to fully delineate its scope and limitations in various organic transformations.

Future Prospects and Emerging Research Directions for 2,6,8 Trimethylquinoline 3 Carboxylic Acid

Exploration in Advanced Materials Science (e.g., functional polymers, sensors)

The inherent structural features of the quinoline (B57606) nucleus, such as its aromaticity, rigidity, and electron-donating nitrogen atom, make it a promising scaffold for materials science. Future research could explore the incorporation of 2,6,8-trimethylquinoline-3-carboxylic acid into functional polymers. The carboxylic acid group provides a convenient point for polymerization or for grafting the molecule onto existing polymer backbones. Such functionalized polymers could potentially exhibit enhanced thermal stability, unique photophysical properties (fluorescence), or specific ion-binding capabilities, making them candidates for use in organic light-emitting diodes (OLEDs) or as components in specialty coatings.

Furthermore, the quinoline moiety is known to coordinate with metal ions. This property could be exploited to develop chemical sensors. A polymer or surface functionalized with this compound could be designed to detect specific metal ions through changes in its optical or electronic properties upon binding. The trimethyl substitution pattern on the benzene (B151609) ring could influence the selectivity and sensitivity of such sensors, a hypothesis that warrants experimental investigation.

Development of Novel and Efficient Synthetic Pathways

While this compound is commercially available, detailed, high-yield, and scalable synthetic routes are not widely published. Classic quinoline syntheses like the Doebner-von Miller or Friedländer reactions are potential starting points. Research in this area would focus on optimizing these pathways for this specific substitution pattern.

Future synthetic chemistry research could focus on:

Microwave-assisted synthesis: To potentially reduce reaction times and improve yields.

Catalyst development: Investigating novel acid or metal catalysts to improve the efficiency and environmental footprint of the synthesis.

One-pot reactions: Designing multi-component reactions that combine starting materials in a single step to streamline the production process and reduce waste.

The development of efficient synthetic routes is a critical precursor to enabling broader research and application of the compound.

Application of Advanced In-Situ Characterization Techniques

To understand the behavior of this compound in potential applications, advanced characterization is essential. Future studies, particularly if the compound is used in polymerization or catalysis, could employ in-situ techniques. For instance, in-situ FTIR or Raman spectroscopy could monitor the progress of a polymerization reaction involving the carboxylic acid group in real-time.

Should the compound be investigated for its coordination chemistry, techniques like in-situ UV-Vis or fluorescence spectroscopy could provide real-time data on the kinetics and thermodynamics of metal ion binding. These methods provide a more dynamic understanding of reaction mechanisms and material formation compared to conventional post-reaction analysis.

Deeper Understanding of Structure-Reactivity-Function Relationships

A fundamental area for future research is to establish a clear link between the specific structure of this compound and its potential functions. The electronic and steric effects of the three methyl groups at the 2, 6, and 8 positions, combined with the carboxylic acid at the 3-position, define its unique chemical personality.

Computational modeling, such as Density Functional Theory (DFT), could be employed to predict the molecule's electronic properties, reactivity sites, and interaction energies with other molecules or ions. These theoretical predictions would need to be validated by experimental data. For example, systematic studies could compare the properties of this compound with other quinoline isomers to understand how the specific placement of the methyl groups influences factors like:

Fluorescence quantum yield.

Metal ion selectivity.

Reactivity of the carboxylic acid group.

By building this foundational knowledge, the scientific community can more effectively predict and design applications for this and other related quinoline derivatives.

Q & A

Q. What are the common synthetic routes for preparing 2,6,8-trimethylquinoline-3-carboxylic acid and its derivatives?

The synthesis typically involves cyclization and functionalization steps. For example, ethyl ester derivatives (e.g., this compound ethyl ester) are synthesized via condensation reactions using substituted anilines and β-keto esters under acidic conditions. Hydrolysis of the ester group (e.g., using 10% NaOH in methanol) yields the carboxylic acid derivative . Key intermediates like 8-amino-1,4-dihydroquinoline-3-carboxylic acid are generated via nitro reduction and subsequent cyclization .

Q. What analytical techniques are recommended for characterizing this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of substituents (e.g., methyl groups at positions 2, 6, 8).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

- Fourier Transform Infrared Spectroscopy (FTIR) : For identifying functional groups like carboxylic acid (-COOH) and quinoline rings.

- Ultra-High Performance Liquid Chromatography (UHPLC) : To assess purity and detect impurities .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Storage : Keep the compound in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Yield optimization depends on:

- Reaction Temperature : Elevated temperatures (e.g., 90°C) improve cyclization efficiency but may require shorter reaction times to avoid side products.

- Catalyst Selection : Polyphosphoric acid (PPA) enhances lactamization in intermediate steps .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) isolates the target compound from byproducts .

Q. What structural features influence the biological activity of quinoline-3-carboxylic acid derivatives?

- Substituent Positioning : Methyl groups at positions 2, 6, and 8 enhance steric hindrance, potentially improving binding to biological targets (e.g., bacterial DNA gyrase).

- Carboxylic Acid Group : Essential for metal chelation in enzyme inhibition. Derivatives lacking this group show reduced activity .

- Fluorine or Trifluoromethyl Additions : Improve metabolic stability and bioavailability in related compounds (e.g., fleroxacin analogs) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic Conditions : Protonation of the quinoline nitrogen may increase solubility but risks decarboxylation.

- Alkaline Conditions : Hydrolysis of ester derivatives occurs rapidly above pH 8.

- Thermal Stability : Decomposition is observed above 150°C, necessitating low-temperature storage (-20°C) for long-term preservation .

Q. How can contradictory data in published synthesis protocols be resolved?

Discrepancies in reported yields or purity often arise from:

- Reagent Quality : Impurities in starting materials (e.g., substituted anilines) can alter reaction pathways.

- Analytical Variability : Cross-validate results using multiple techniques (e.g., NMR + HRMS) to confirm compound identity.

- Replication Studies : Reproduce methods under controlled conditions (e.g., inert atmosphere) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.